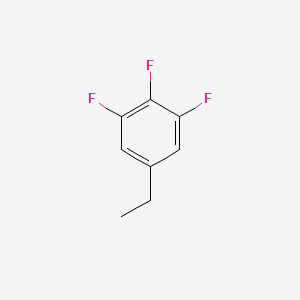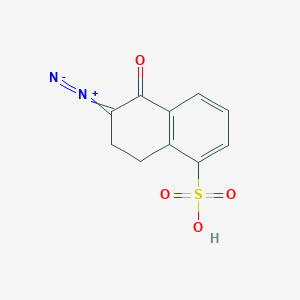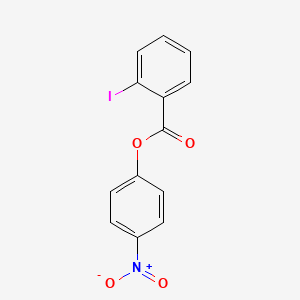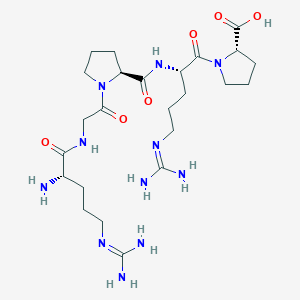stannane CAS No. 832709-52-1](/img/structure/B14198600.png)
[(Dicyclohexylacetyl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dicyclohexylacetyl)oxystannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a dicyclohexylacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylacetyl)oxystannane typically involves the reaction of triphenyltin chloride with dicyclohexylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
(Dicyclohexylacetyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
(Dicyclohexylacetyl)oxystannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (Dicyclohexylacetyl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in organic synthesis and as a precursor to other organotin compounds.
Triphenyltin acetate: Utilized in various chemical reactions and as a catalyst.
Uniqueness
(Dicyclohexylacetyl)oxystannane is unique due to the presence of the dicyclohexylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
832709-52-1 |
|---|---|
Fórmula molecular |
C32H38O2Sn |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
triphenylstannyl 2,2-dicyclohexylacetate |
InChI |
InChI=1S/C14H24O2.3C6H5.Sn/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h11-13H,1-10H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
ZVYDQNHLDKGWMX-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)C(=O)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)




![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
